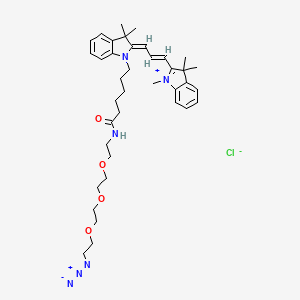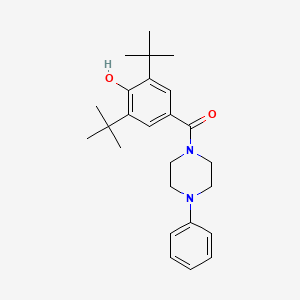
Thalidomide-4-O-C9-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-4-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, which is used in the recruitment of CRBN protein. Thalidomide-4-O-C9-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form PROTACs (proteolysis-targeting chimeras) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalidomide-4-O-C9-NH2 (hydrochloride) is synthesized by incorporating a cereblon ligand based on thalidomide and a linker used in PROTAC technology. The synthetic route involves the reaction of thalidomide with a linker molecule that contains a functional group capable of forming a stable bond with the target protein ligand .
Industrial Production Methods
The industrial production of Thalidomide-4-O-C9-NH2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-4-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-4-O-C9-NH2 (hydrochloride) with modified functional groups, which can be used for further applications in research and development .
Applications De Recherche Scientifique
Thalidomide-4-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
Thalidomide-4-O-C9-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of CRBN protein, which in turn targets specific proteins for degradation via the ubiquitin-proteasome pathway. The molecular targets and pathways involved include the modulation of inflammatory mediators and the regulation of protein turnover .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-4-O-C4-NH2 (hydrochloride): A similar compound with a shorter linker, used in similar applications.
Thalidomide-4-O-C2-NH2 (hydrochloride): Another derivative with an even shorter linker, also used in PROTAC technology
Uniqueness
Thalidomide-4-O-C9-NH2 (hydrochloride) is unique due to its longer linker, which provides greater flexibility and allows for more efficient recruitment of target proteins. This makes it particularly useful in the development of PROTACs and other applications where precise protein targeting is required .
Propriétés
Formule moléculaire |
C22H30ClN3O5 |
|---|---|
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
4-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H29N3O5.ClH/c23-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)25(21(15)28)16-11-12-18(26)24-20(16)27;/h8-10,16H,1-7,11-14,23H2,(H,24,26,27);1H |
Clé InChI |
WEYPRYFOHVOLDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
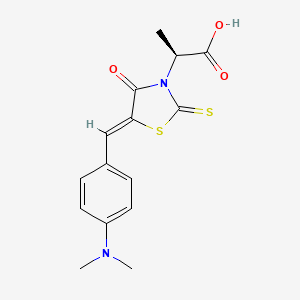
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
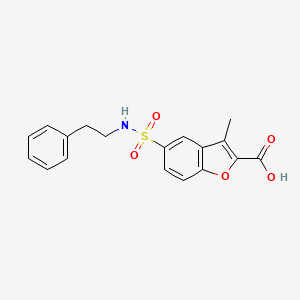

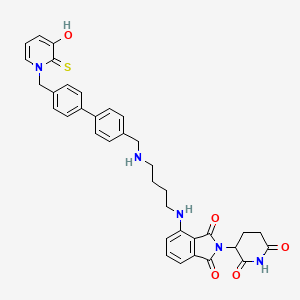

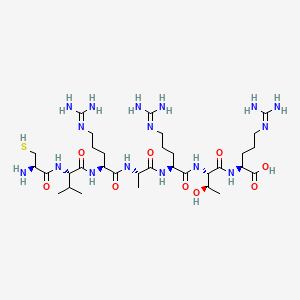
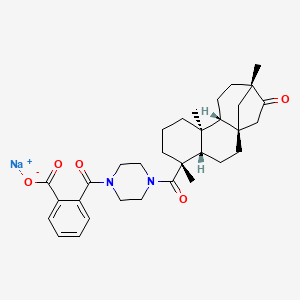
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
